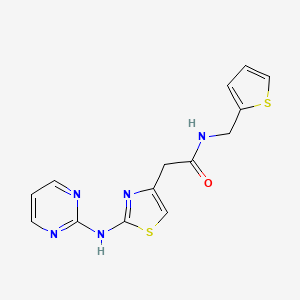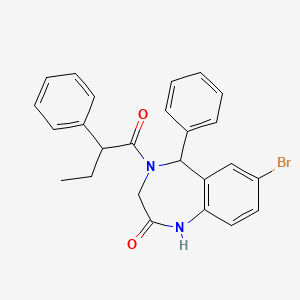![molecular formula C14H16N4O2S B2877087 2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide CAS No. 1428043-80-4](/img/structure/B2877087.png)
2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide is a synthetic organic compound of interest within the fields of medicinal chemistry and pharmaceutical research
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide typically involves the reaction of a precursor molecule containing the pyridine ring with specific reagents to introduce the desired functional groups.
Cyclopropylation: Introduction of the cyclopropyl group on the pyridine ring via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Cyanation: Introduction of the cyano group is achieved through nucleophilic substitution reactions.
Methylsulfanyl group addition:
Amidation: The final step involves the formation of the amide bond through coupling reactions using agents like carbodiimides or other amide bond-forming reagents.
Industrial Production Methods: For industrial production, the process scales up using automated synthesis systems and bulk quantities of reagents. Optimizations to improve yields and minimize the number of purification steps are often implemented. High-pressure reactors, continuous flow systems, and advanced chromatographic methods are employed to ensure high-purity production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, resulting in sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it into amines or amides under mild to moderate reducing conditions.
Substitution: Various substitution reactions can occur at the pyridine ring and amidic nitrogen, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone under controlled temperature conditions.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides, often in the presence of suitable bases or acids as catalysts.
Major Products Formed:
Sulfoxides and Sulfones: from oxidation.
Primary and Secondary Amines: from reduction.
Alkylated and Acylated Products: from substitution reactions.
科学研究应用
In Chemistry: Utilized as a precursor for further chemical modifications in complex organic synthesis due to its versatile functional groups. In Biology: Investigated for its interaction with various enzymes and receptors, serving as a potential lead compound for enzyme inhibition studies. In Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. In Industry: Employed in the development of specialty chemicals and materials due to its unique structural properties.
作用机制
The compound exerts its effects through multiple pathways. It interacts with molecular targets, such as enzymes and receptors, by binding to their active sites. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to downstream biological effects. The specific pathways involved depend on the particular biological context in which the compound is applied.
相似化合物的比较
2-{[3-cyano-6-phenyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide.
2-{[3-cyano-6-cyclopropyl-2-(ethylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide.
2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-ethylacetamide.
Comparison and Uniqueness:
The presence of the cyclopropyl group in 2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide imparts unique steric and electronic properties, distinguishing it from compounds with bulkier or different substituents.
The specific combination of cyano and methylsulfanyl groups provides distinct reactivity patterns and biological activity profiles, making it a unique candidate for various scientific and industrial applications.
There you go. Hope this was detailed enough for your needs. Anything else you want to dive into?
属性
IUPAC Name |
3-cyano-6-cyclopropyl-N-[2-(methylamino)-2-oxoethyl]-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-16-12(19)7-17-13(20)9-5-11(8-3-4-8)18-14(21-2)10(9)6-15/h5,8H,3-4,7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICFKSLOGBLMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2877004.png)
![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one](/img/structure/B2877005.png)




![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide](/img/structure/B2877012.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B2877013.png)
![2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2877014.png)
![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2877016.png)

![3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide](/img/structure/B2877023.png)

